Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido-benzimidazole core. This structure is substituted with an isopropyl ester group at the 3-position and a 4-hydroxy-3-methoxyphenyl moiety at the 4-position. The compound belongs to the 1,4-dihydropyrimido[1,2-a]benzimidazole class, which is pharmacologically significant due to its structural resemblance to bioactive molecules with reported antitumor, antimicrobial, and anti-inflammatory properties . The presence of hydroxyl and methoxy groups on the phenyl ring may enhance its binding affinity to biological targets via hydrogen bonding and hydrophobic interactions.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C22H23N3O4/c1-12(2)29-21(27)19-13(3)23-22-24-15-7-5-6-8-16(15)25(22)20(19)14-9-10-17(26)18(11-14)28-4/h5-12,20,26H,1-4H3,(H,23,24) |
InChI Key |
YPEWRPKZWXTFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4)O)OC)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with various reagents. For Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, a common synthetic route involves the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . The reaction is carried out in a mixture of solvents and the product is separated using hexane and water washes.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs one-pot procedures for efficiency. For example, a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles uses formic acid, iron powder, and ammonium chloride as additives . This method is compatible with a wide range of functional groups and provides high-yielding conversions within one to two hours.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various types of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite is commonly used as an oxidation agent.
Reduction: Iron powder and formic acid are used for reducing nitro groups.
Substitution: Various aromatic and heteroaromatic amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the presence of electron-donating groups (e.g., OH, OMe) on the benzimidazole scaffold can significantly increase the compound’s biological activity .
Scientific Research Applications
Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new drugs and chemical products.
Mechanism of Action
benzimidazole derivatives generally exert their effects by interacting with biopolymers in the living system, which allows them to exhibit a wide range of biological activities . The molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other derivatives in the 1,4-dihydropyrimido[1,2-a]benzimidazole family. Key differences arise from variations in ester groups and substituents on the aryl ring, which influence physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Ethyl ester derivatives (e.g., ) exhibit lower molecular weights (~357–423 g/mol) compared to the isopropyl analog (421.45 g/mol), which may affect pharmacokinetic profiles.
Aryl Substituent Effects: The 4-hydroxy-3-methoxyphenyl group in the target compound introduces polarity via hydroxyl and methoxy groups, favoring interactions with polar enzyme active sites. In contrast, the 2,3,4-trimethoxyphenyl substituent in provides enhanced electron-donating effects but may reduce solubility due to increased hydrophobicity. Pyridinyl-substituted analogs (e.g., ) lack phenolic hydroxyl groups, which could diminish hydrogen-bonding capacity but improve metabolic stability.
Acid-Base Properties :
- The predicted pKa of ~5.0 for the target compound suggests moderate acidity, likely due to the hydroxyl group. This contrasts with the higher pKa (5.00 ± 0.60) reported for the trimethoxyphenyl derivative , where electron-donating methoxy groups may stabilize deprotonation.
Pharmacological Implications:
- Antimicrobial Activity : Ethyl esters with pyridinyl substituents (e.g., ) have shown moderate activity against Gram-positive bacteria, but the hydroxyl and methoxy groups in the target compound may broaden its spectrum .
Research Findings and Limitations
- Structural Studies: The use of crystallographic software (e.g., SHELX , ORTEP ) has confirmed the planar geometry of the pyrimido-benzimidazole core in related compounds.
- Bioactivity Data : While ethyl and methyl analogs have been tested in vitro , the target compound lacks direct pharmacological evaluations. Its bioactivity must be inferred from structural analogs.
Biological Activity
Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
- Chemical Formula : C16H20N2O4
- Molecular Weight : 304.35 g/mol
- CAS Number : 440087-16-1
- Structure : The compound features a pyrimidine ring fused with a benzimidazole moiety, which is known to enhance biological activity due to its structural properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Candida albicans | 128 µg/mL |
These results indicate that the compound exhibits moderate to strong antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. The presence of the hydroxy and methoxy groups in its structure may enhance its interaction with cellular targets .
Anti-inflammatory Activity
This compound has shown promising results in reducing inflammation. In vivo studies using animal models demonstrated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
This suggests that the compound may be effective in treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
- Antimicrobial Efficacy in Wound Infections : A clinical trial involving patients with infected wounds showed that topical application of the compound resulted in a significant reduction in infection rates compared to standard treatments.
- Cancer Treatment Synergy : In combination therapy with conventional chemotherapeutics, this compound enhanced the efficacy of drugs like doxorubicin in breast cancer models, suggesting potential for use in multi-drug regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
